2,6-dichlorobenzyl 2-furoate
CAS No.:
Cat. No.: VC11156202
Molecular Formula: C12H8Cl2O3
Molecular Weight: 271.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8Cl2O3 |
|---|---|
| Molecular Weight | 271.09 g/mol |
| IUPAC Name | (2,6-dichlorophenyl)methyl furan-2-carboxylate |
| Standard InChI | InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2 |
| Standard InChI Key | WXXPOAPMECDTSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl |
Introduction
The presence of electron-withdrawing chlorine atoms enhances the compound’s stability and influences its reactivity in electrophilic substitutions .
Synthesis and Manufacturing Pathways
The synthesis of 2,6-dichlorobenzyl 2-furoate likely involves a two-step process: (1) preparation of 2,6-dichlorobenzyl alcohol and (2) esterification with 2-furoic acid.
Synthesis of 2,6-Dichlorobenzyl Alcohol
Patent CN103396301A (2013) outlines a method for producing 2,6-dichlorobenzaldehyde via chlorination of 2,6-dichlorotoluene using phosphorus pentachloride (PCl₅) and light . Reduction of the aldehyde to the corresponding alcohol (e.g., via sodium borohydride) would yield 2,6-dichlorobenzyl alcohol:
Key parameters include maintaining temperatures below 50°C to prevent over-reduction .
Esterification with 2-Furoic Acid
Esterification can proceed via acid-catalyzed Fischer esterification or acyl chloride intermediacy. The latter method, using 2-furoyl chloride and 2,6-dichlorobenzyl alcohol in the presence of a base (e.g., pyridine), is preferred for higher yields :
Reaction conditions (e.g., 60–80°C, 4–6 hours) and stoichiometric ratios (1:1.1 alcohol:acyl chloride) are critical to minimizing side products .
Physicochemical Stability and Reactivity
Thermal and Photolytic Stability
Chlorinated benzyl esters are generally stable under ambient conditions but may degrade under prolonged UV exposure or high temperatures (>150°C). Accelerated stability studies on analogous compounds suggest:
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Photodegradation: 5–10% decomposition after 48 hours under UV light (λ = 254 nm) .
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Thermal Decomposition: Onset at 180°C, releasing HCl and forming polymeric residues .
Hydrolytic Sensitivity
The ester bond is susceptible to hydrolysis in acidic or basic media:
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Acidic Hydrolysis:
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Basic Hydrolysis:
Hydrolysis rates increase significantly above pH 9 or below pH 3 .
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